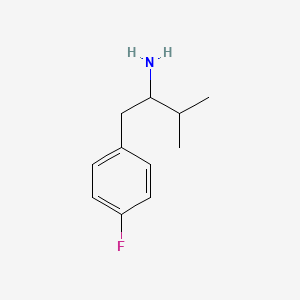
1-(4-Fluorophenyl)-3-methylbutan-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
1-(4-Fluorophenyl)-3-methylbutan-2-amine and its derivatives are subjects of extensive research due to their unique properties and potential applications in various fields. A study by G. L. Anderson et al. detailed the synthesis of 3-fluoro-1-aminoadamantane and its derivatives, focusing on a rapid, convenient reaction sequence. This research emphasizes the compound's role in synthetic chemistry, providing a foundational approach for creating novel fluoroamine compounds with potential applications in material science and pharmacology (Anderson, Burks, & Harruna, 1988).
Chemical Analysis and Isomer Characterization
M. Dybek et al. conducted syntheses and analytical characterizations of fluorolintane and its isomers, based on the 1,2-diarylethylamine template. This research provides insights into the structural analysis and differentiation of isomers, essential for the development of new materials and pharmaceuticals. The comprehensive characterization techniques used in this study, including mass spectrometry and chromatography, highlight the compound's applicability in analytical chemistry (Dybek et al., 2019).
Antitumor Properties and Prodrug Development
T. Bradshaw et al. explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, related to 1-(4-Fluorophenyl)-3-methylbutan-2-amine, focusing on their mechanism of action and potential as cancer therapeutics. This study showcases the compound's relevance in medicinal chemistry, particularly in the development of prodrugs aimed at improving solubility and therapeutic efficacy against certain cancer types (Bradshaw et al., 2002).
Liquid Crystal Development
Research by A. Jankowiak et al. on nematic and smectic liquid crystals incorporating fluoroalkyl derivatives of 4-arylbutyric acid demonstrates the compound's potential in creating materials with negative dielectric anisotropy. These findings are significant for the development of advanced display technologies and highlight the compound's utility in materials science (Jankowiak et al., 2008).
Fluorescence Enhancement
The study of fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions by Jye‐Shane Yang et al. reveals the "amino conjugation effect," which significantly increases the fluorescence quantum yields. This property is crucial for the development of new fluorescent probes and materials, showcasing the compound's application in photochemistry and materials science (Yang, Chiou, & Liau, 2002).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBWBZKWTWNCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-methylbutan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



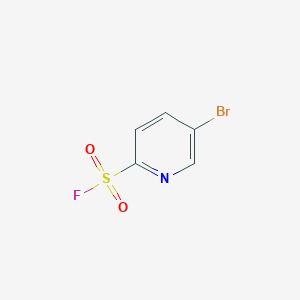
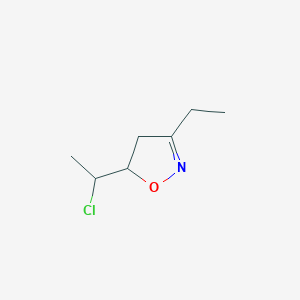
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
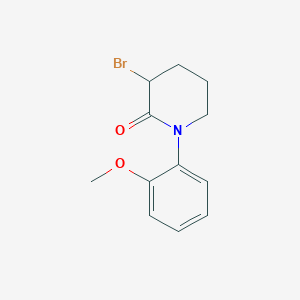
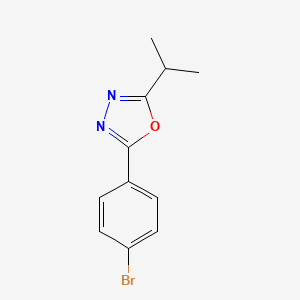
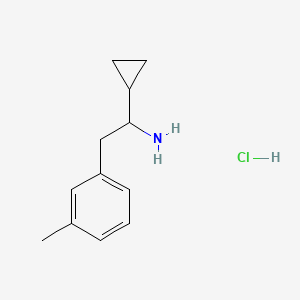
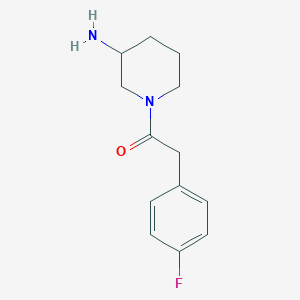
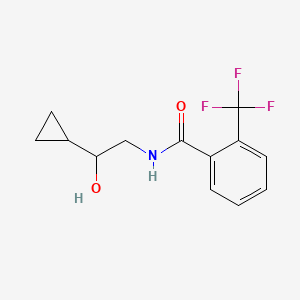
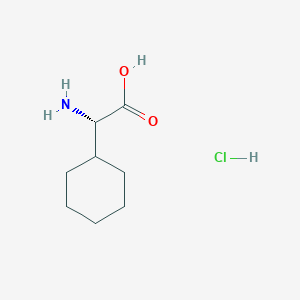

![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)

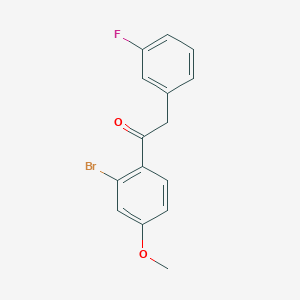
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)